molecular formula C21H20FN3O2 B7182390 N-[1-(3-fluorophenyl)cyclopropyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide

N-[1-(3-fluorophenyl)cyclopropyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide

Cat. No.: B7182390
M. Wt: 365.4 g/mol
InChI Key: SQWQNWVHDRCJCT-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)cyclopropyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide is a synthetic organic compound that combines a cyclopropyl group, a fluorophenyl group, and a quinazolinone moiety

Properties

IUPAC Name

N-[1-(3-fluorophenyl)cyclopropyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-15-6-3-5-14(13-15)21(11-12-21)25-19(26)10-4-9-18-23-17-8-2-1-7-16(17)20(27)24-18/h1-3,5-8,13H,4,9-12H2,(H,25,26)(H,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWQNWVHDRCJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)F)NC(=O)CCCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)cyclopropyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Fluorophenyl Introduction: The fluorophenyl group is usually introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Quinazolinone Synthesis: The quinazolinone moiety is synthesized through a condensation reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the cyclopropyl-fluorophenyl intermediate with the quinazolinone derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially yielding dihydroquinazolinone derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3-fluorophenyl)cyclopropyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into the mechanisms of action of related therapeutic compounds.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)cyclopropyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenyl)cyclopropyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide
  • N-[1-(3-bromophenyl)cyclopropyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide
  • N-[1-(3-methylphenyl)cyclopropyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide

Uniqueness

N-[1-(3-fluorophenyl)cyclopropyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound potentially more effective than its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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